molecular formula C10H7NO3 B372835 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid CAS No. 34785-11-0

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid

货号: B372835
CAS 编号: 34785-11-0
分子量: 189.17 g/mol
InChI 键: ILNJBIQQAIIMEY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is a heterocyclic compound that belongs to the quinolone family. It is characterized by a quinoline core structure with a carboxylic acid group at the third position and a keto group at the fourth position. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications .

化学反应分析

Types of Reactions: 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various quinoline derivatives, such as 4-hydroxyquinoline and 4-aminoquinoline .

科学研究应用

Antimicrobial Activity

One of the most noteworthy applications of 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is its antibacterial properties. Studies have shown that this compound exhibits potent activity against various Gram-positive bacteria. The minimum inhibitory concentrations (MIC) reported are as follows:

CompoundBacterial StrainMIC (µg/mL)
Compound 8Staphylococcus aureus0.39
Compound 9Bacillus subtilis0.78
Compound 4Escherichia coli1
Compound 4Pseudomonas aeruginosa16

The antibacterial mechanism primarily involves the inhibition of DNA topoisomerase IV and DNA gyrase, essential for bacterial DNA replication .

Antifungal Activity

In addition to its antibacterial effects, derivatives of this compound have demonstrated antifungal activity against Candida albicans, with MIC values ranging from 0.78 to 1.56 µg/mL.

Antiviral Potential

Research indicates that this compound may serve as an effective HIV-1 integrase inhibitor. This suggests potential applications in antiviral therapies targeting HIV .

Anticancer Research

The compound has been investigated for its anticancer properties. While some derivatives did not show significant activity against solid breast cancer cell lines like MCF-7, ongoing research aims to identify modifications that enhance their efficacy against cancer cells .

Central Nervous System Modulation

Recent studies have identified potential applications of this compound in modulating central nervous system (CNS) activity. A specific derivative was found to act as a negative allosteric modulator for mGlu2 receptors, suggesting implications in treating various CNS disorders .

Industrial Applications

In the industrial context, this compound is utilized as a building block for synthesizing more complex quinoline derivatives. Its unique chemical properties make it valuable in developing new materials and chemical syntheses .

Case Study on Antibacterial Efficacy

A study evaluating the antibacterial efficacy of synthesized compounds demonstrated significant in vivo activity against E. coli. The effective doses ranged from 50 to 160 mg/kg with a notable MIC of 4.1 µg/mL against multiple bacterial strains .

Case Study on Antimalarial Activity

In a study focused on antimalarial properties, novel analogs of quinolone derivatives were screened for their effectiveness against Plasmodium falciparum. The findings indicated good potential for preclinical development, highlighting the need for further exploration in this area .

相似化合物的比较

Uniqueness: 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid stands out due to its unique combination of a quinoline core with a carboxylic acid group and a keto group. This structural arrangement contributes to its diverse biological activities and potential therapeutic applications .

生物活性

4-Oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, anti-inflammatory, and anticancer properties, supported by research findings and data tables.

1. Antibacterial Activity

The antibacterial properties of this compound derivatives have been extensively studied. These compounds exhibit notable activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

  • Activity Against Staphylococcus aureus : Compound 8 demonstrated a minimum inhibitory concentration (MIC) of 0.39 µg/mL against S. aureus, indicating strong antibacterial activity .
  • Broad Spectrum : Other derivatives showed MIC values ranging from 0.125 µg/mL to over 32 µg/mL against various strains, including E. coli and Pseudomonas aeruginosa .
CompoundTarget BacteriaMIC (µg/mL)
8S. aureus0.39
4E. coli1
4Pseudomonas aeruginosa16
96MRSA0.57

2. Anti-inflammatory Activity

Research has indicated that derivatives of this compound possess significant anti-inflammatory effects.

Case Studies:

  • A study highlighted analogs that inhibited T-cell proliferation with IC50 values as low as 3.7 μg/mL, demonstrating their potential as immunosuppressive agents .
  • Another derivative exhibited potent effects on oxidative burst activity in phagocytes, with IC50 values indicating high efficacy at low concentrations .

3. Anticancer Properties

Recent investigations have identified the potential of this compound derivatives as anticancer agents.

Research Insights:

  • A series of compounds were designed to target Axl, a receptor implicated in cancer progression. These compounds showed promising results in inhibiting Axl activity, suggesting their utility in cancer therapeutics .
CompoundTargetActivity
VariousAxlInhibition
M1CNS disordersSelective modulation

The biological activities of these compounds are attributed to their ability to interact with various biological targets:

  • Topoisomerase Inhibition : Compounds have shown high affinity for topoisomerase IV and DNA gyrase, critical enzymes involved in DNA replication and transcription .
  • mGlu2 Modulation : Some derivatives act as negative allosteric modulators for mGlu2 receptors, which are relevant in neurological disorders .

5. Conclusion

The compound this compound and its derivatives exhibit a wide range of biological activities, particularly antibacterial, anti-inflammatory, and anticancer effects. The ongoing research into their mechanisms and efficacy suggests they hold promise for therapeutic applications in various medical fields.

常见问题

Q. How can researchers optimize the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives for improved yields?

Answer:
Synthesis optimization often involves tailoring reaction conditions and catalysts. For example, in the preparation of 4-oxo-1,4-dihydrobenzo[h]thiazetoquinoline derivatives, KI was used as a catalyst under nitrogen atmosphere, followed by heating to 343 K for 24 hours. Post-reaction steps include filtration, neutralization, and recrystallization from ethanol to achieve high-purity products . Key considerations:

  • Catalyst selection : KI enhances reactivity in nucleophilic substitutions.
  • Temperature control : Prolonged heating ensures complete cyclization.
  • Purification : TLC (e.g., CHCl₃:MeOH, 3:1) and NMR confirm structural integrity .

Q. What structural modifications enhance the antibacterial activity of this compound derivatives?

Answer:
Advanced SAR studies reveal that substitutions at positions 6, 7, and 8 significantly impact activity:

  • Fluoro groups at position 6 improve Gram-negative bacterial penetration (e.g., 6-fluoro derivatives in ).
  • Piperazinyl groups at position 7 enhance DNA gyrase inhibition (e.g., 1-ethyl-6-fluoro-7-(1-piperazinyl) derivatives show superior activity to oxolinic acid) .
  • Cyclopropyl at position 1 increases metabolic stability (e.g., Delafloxacin: 8-chloro-6-fluoro-7-(3-hydroxyazetidin-1-yl)) .

Table 1: Activity Trends in Key Derivatives

SubstituentsIC₅₀ (µM)Target EnzymeReference
5,6,8-Trichloro0.3Leucyl-tRNA synthetase
7-(3-Hydroxyazetidin-1-yl)0.06*DNA gyrase
*Ki value for ATP-competitive inhibition.

Q. How do researchers analyze crystallographic data to understand molecular interactions in 4-oxo-1,4-dihydroquinoline derivatives?

Answer:
Single-crystal X-ray diffraction provides insights into hydrogen bonding and π-stacking. For example:

  • Intramolecular interactions : O5—H5a⋯O1 hydrogen bonds stabilize planar quinoline rings.
  • Intermolecular interactions : O3—H3⋯O4i bonds create a 1D chain along [001], with π-π stacking distances of 3.34 Å between adjacent quinoline systems .
    Table 2: Key Crystallographic Parameters
ParameterValue
Unit cell dimensions (Å)a=8.378, b=9.625, c=10.328
π-π stacking distance3.34 Å
Hydrogen bond angles19.56°–24.39°

Q. What methodologies are used to assess the selectivity of 4-oxo-1,4-dihydroquinoline derivatives against protein kinases?

Answer:
Advanced studies employ kinase inhibition assays and docking simulations:

  • Kinase profiling : Test compounds against panels of kinases (e.g., CK2, PKA). For instance, 4-oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid (IC₅₀ = 1 µM) showed 10-fold selectivity for CK2 over PKA .
  • Molecular docking : Use PDB structures (e.g., 5BTD) to predict binding modes. Fluoro and cyclopropyl groups often occupy hydrophobic pockets, while carboxylic acid anchors polar interactions .

Q. How can researchers address contradictory data in solubility and bioavailability of 4-oxo-1,4-dihydroquinoline derivatives?

Answer:
Contradictions arise from substituent polarity and crystallinity. Methodological approaches include:

  • PSA calculations : Higher polar surface area (e.g., 86.87 Ų in ) correlates with reduced membrane permeability.
  • Salt formation : Mesylate salts (e.g., Garenoxacin mesylate) improve aqueous solubility without altering antibacterial activity .
  • Prodrug strategies : Ethyl ester derivatives (e.g., ) enhance oral absorption, followed by in vivo hydrolysis to active acids.

Q. What analytical techniques are critical for characterizing synthetic intermediates of 4-oxo-1,4-dihydroquinoline derivatives?

Answer:

  • FT-IR-ATR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acid).
  • NMR : Assigns regiochemistry (e.g., ¹H-NMR δ 8.5–9.0 ppm for quinoline protons) .
  • HPLC-MS : Quantifies purity and detects trace impurities (e.g., chloro analogs in enrofloxacin) .

Q. How do researchers design 4-oxo-1,4-dihydroquinoline derivatives for selective ATP-competitive inhibition?

Answer:
ATP-binding site targeting requires:

  • Hydrophobic substituents : Methyl/cyclopropyl groups fill hydrophobic pockets (e.g., 1-methyl derivatives in ).
  • Chelating motifs : Carboxylic acid coordinates Mg²⁺ ions critical for ATP binding .
  • Docking validation : Compare binding energies with co-crystallized ATP analogs (e.g., PDB 1K9G) .

属性

IUPAC Name

4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-9-6-3-1-2-4-8(6)11-5-7(9)10(13)14/h1-5H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNJBIQQAIIMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70956267
Record name 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13721-01-2, 34785-11-0
Record name 1,4-Dihydro-4-oxo-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13721-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Quinolone-3-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013721012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 34785-11-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4344
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70956267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.277
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-QUINOLONE-3-CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLD4359KYC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a sealed tube, 1-cyclopropyl-5,6-difluoro-7-(cis-3,5-dimethyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid and 28% aqueous ammonia were heated at 100° C. for 48 hours. The reaction mixture was concentrated under reduced pressure. A 1N aqueous solution of sodium hydroxide was added to the residue, and the insoluble matter was removed by filtration. A 10% aqueous solution of acetic acid was added to the filtrate to adjust its pH to 8, and it was then extracted with chloroform. The extract was dried and concentrated. Acetonitrile was added to the residue, and the mixture was cooled with ice. The crystals were collected by filtration and recrystallized from aqueous ammonia to give 5-amino-1-cyclopropyl-6-fluoro-7-(cis-3,5-dimethyl-1-piperazinyl)-)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid m p. 253°-254° C.
Name
1-cyclopropyl-5,6-difluoro-7-(cis-3,5-dimethyl-1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

4-Hydroxyquinoline-3-carboxylic acid ethyl ester (15 g, 69 mmol) was suspended in sodium hydroxide solution (2N, 150 mL) and stirred for 2 h under reflux. After cooling, the mixture was filtered, and the filtrate was acidified to pH 4 with 2N HCl. The resulting precipitate was collected via filtration, washed with water and dried under vacuum to give 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (A-1) as a pale white solid (10.5 g, 92%). 1H NMR (d-DMSO) δ 15.34 (s, 1H), 13.42 (s, 1H), 8.89 (s, 1H), 8.28 (d, J=8.0 Hz, 1H), 7.88 (m, 1H), 7.81 (d, J=8.4 Hz, 1H), 7.60 (m, 1H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A suspension of 3.02 g (10 mmole) of 1-ethyl-5-amino-6,7,8-trifluoro-4-oxo-1,4-dihydro quinoline-3-carboxylic acid, 1.93 g (15 mmole) of N-ethyl-3-pyrrolidinemethanamine, 3.0 g (30 mmole) of triethylamine and 100 ml of acetonitrile is refluxed for 18 hours. The reaction mixture is cooled to room temperature and the precipitate is removed by filtration, washed with acetonitrile, ether, and dried in vacuo to give 1-ethyl-5-amino-6,8-difluoro-7-[3-(ethylamino)methyl-1-pyrrolidinyl)]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。